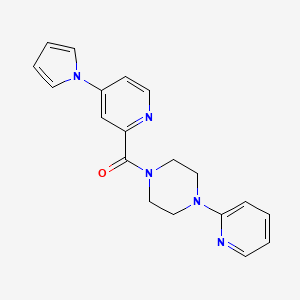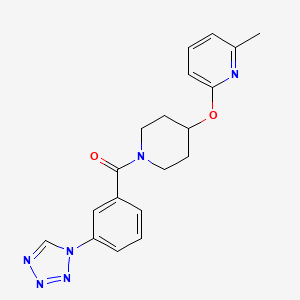
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₀F₂O₂ and a molecular weight of 212.2 g/mol. This compound is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and a carboxylic acid group.
準備方法
The synthesis of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenylacetic acid and cyclobutanone.
Cyclization: The cyclobutanone undergoes a cyclization reaction with 3-fluorophenylacetic acid in the presence of a strong acid catalyst to form the cyclobutane ring.
Fluorination: The resulting cyclobutane intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor to introduce the fluorine atoms at the desired positions.
Carboxylation: Finally, the intermediate is carboxylated using carbon dioxide and a base to form the carboxylic acid group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
化学反応の分析
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Structural Analysis: The compound is used in X-ray diffraction studies to determine the molecular conformation and spatial arrangement of similar compounds.
Radiopharmaceutical Development: Fluorine-18 labeled derivatives of the compound are used as PET tracers for tumor delineation and cancer diagnosis.
Chemical Synthesis:
Cancer Treatment: The compound’s structure has been explored in the synthesis of new carboplatin derivatives with superior antitumor activity.
Diagnostic Imaging: The compound is used in PET imaging, particularly in the diagnosis of prostate cancer.
作用機序
The mechanism of action of 3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity to target proteins. In radiopharmaceutical applications, the fluorine-18 labeled derivatives bind to tumor cells, allowing for precise imaging and diagnosis.
類似化合物との比較
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
- cis-2-phenylcyclobutanecarboxylic acid
- cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid
- 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC)
These compounds share structural similarities but differ in their specific substituents and functional groups, which influence their chemical properties and applications.
特性
IUPAC Name |
3-fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c12-9-3-1-2-8(4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFWWHBANNSXPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC(=CC=C2)F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
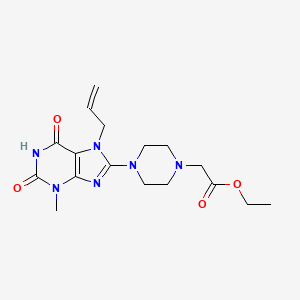
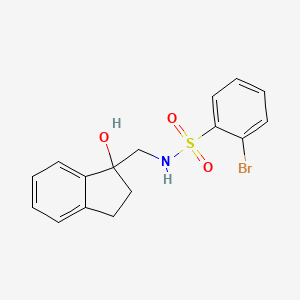

![1-[(2-chlorophenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2375347.png)


![6-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2375352.png)

![Methyl 2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanylacetate](/img/structure/B2375358.png)
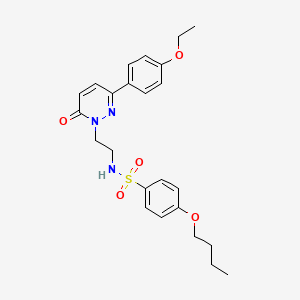
![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)
![2-[2-(4-Morpholinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B2375362.png)
